1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Future Directions
The future research on “1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone” and similar compounds could focus on exploring their potential biological activities and developing more efficient synthesis methods. Given the wide range of biological activities exhibited by quinoline derivatives, these compounds hold promise for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one typically involves the condensation of 8-chloroquinoline-4-amine with 4-acetylphenylamine. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position of the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Medicine: Research has shown its potential as an antimalarial agent, similar to other quinoline-based drugs.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerization in the malaria parasite, thereby causing toxic heme accumulation . The compound may also interact with other biological pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine shares a similar quinoline structure but differs in its side chain.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group in its structure, making it more soluble in water.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(8-chloroquinolin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-11(21)12-5-7-13(8-6-12)20-16-9-10-19-17-14(16)3-2-4-15(17)18/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWDKKYCMPQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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